molecular formula C22H21NO6 B2998249 (Z)-methyl 4-((6-hydroxy-7-(morpholinomethyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 869078-19-3

(Z)-methyl 4-((6-hydroxy-7-(morpholinomethyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2998249
CAS No.: 869078-19-3
M. Wt: 395.411
InChI Key: ZMGASYMGJSMVHC-UNOMPAQXSA-N
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Description

(Z)-Methyl 4-((6-hydroxy-7-(morpholinomethyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran derivative characterized by:

  • Z-configuration at the exocyclic double bond.
  • 6-hydroxy and 7-morpholinomethyl substituents on the benzofuran core.
  • A methyl benzoate ester group linked via a methylidene bridge.

Properties

IUPAC Name

methyl 4-[(Z)-[6-hydroxy-7-(morpholin-4-ylmethyl)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-27-22(26)15-4-2-14(3-5-15)12-19-20(25)16-6-7-18(24)17(21(16)29-19)13-23-8-10-28-11-9-23/h2-7,12,24H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGASYMGJSMVHC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-hydroxy-7-(morpholinomethyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, with the CAS number 869078-19-3, is a complex organic compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure is characterized by a benzofuran moiety linked to a morpholinomethyl group and an ester functional group. Its molecular formula is C22H21NO6C_{22}H_{21}NO_6 with a molecular weight of 395.411 g/mol.

Recent studies indicate that benzofuran derivatives, including this compound, exhibit significant anticancer activities through various mechanisms:

  • VEGFR-2 Inhibition : This compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones, essential for tumor growth .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (non-small cell lung carcinoma) and NCI-H23. The apoptotic effect was quantified using Annexin V-FITC/PI staining assays, showing significant increases in apoptotic cells compared to controls .
  • Cell Cycle Arrest : The compound affects cell cycle progression, leading to cell cycle arrest at specific phases, which contributes to its antiproliferative effects .

Anticancer Activity

The following table summarizes the IC50 values of this compound against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundA5491.48 - 47.02VEGFR-2 inhibition, apoptosis induction
This compoundNCI-H230.49 - 68.9VEGFR-2 inhibition, apoptosis induction

Case Studies

  • In Vitro Assessment : A study evaluated the compound's effectiveness against A549 and NCI-H23 cell lines using the MTT assay. The results indicated a promising range of IC50 values, suggesting strong antiproliferative activity compared to standard chemotherapeutics like staurosporine .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the most active derivatives induced apoptosis significantly more than control compounds, with rates reaching over 42% in certain cases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Benzofuran Cores

Methyl 4-[(Z)-(6-Methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate (CAS: 858770-23-7)
  • Key structural differences: 6-Methoxy vs. 6-hydroxy in the target compound. No substituent at position 7 (vs. 7-morpholinomethyl).
  • Absence of the morpholinomethyl group may lower nitrogen content and alter pharmacokinetic properties.
  • Spectroscopic comparison :
    • IR : Methoxy C-O stretch (~2850 cm⁻¹) vs. hydroxy O-H stretch (~3200–3500 cm⁻¹) in the target.
    • NMR : Methoxy signal at δ ~3.8–4.0 (sharp singlet) vs. hydroxy proton as a broad singlet (~δ 10–12) and morpholine protons (δ ~2.5–3.5).
Table 1: Benzofuran Derivatives Comparison
Property Target Compound CAS 858770-23-7
Core Structure Benzofuran Benzofuran
Position 6 Substituent Hydroxy (-OH) Methoxy (-OCH₃)
Position 7 Substituent Morpholinomethyl None
Key IR Peaks ~3200–3500 (OH), ~1700 (C=O ester) ~2850 (C-O), ~1700 (C=O ester)
Solubility Higher (polar groups) Lower (non-polar methoxy)

Heterocyclic Analogs: Benzodithiazines and Benzoxathiins

6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5)
  • Structural features :
    • Benzodithiazine core with sulfone groups (SO₂).
    • Hydroxybenzylidene hydrazine substituent.
  • Comparison :
    • Melting Point : 313–315°C (dec.), higher than typical benzofurans due to sulfone groups enhancing crystallinity.
    • Spectroscopy : SO₂ stretches at 1340 and 1160 cm⁻¹ (IR) , absent in benzofurans.
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b)
  • Structural features :
    • Benzoxathiin core (oxygen and sulfur atoms).
    • Methoxy and thiophene substituents.
  • Comparison :
    • Synthetic route : Uses sodium hydride/DMF, similar to benzodithiazine derivatives .
    • Elemental analysis : C 70.29%, H 4.72% (calc.) vs. higher oxygen/nitrogen content in the target compound.
Table 2: Heterocyclic Analogs Comparison
Property Target Compound Benzodithiazine (Compound 5) Benzoxathiin (4b)
Core Structure Benzofuran Benzodithiazine Benzoxathiin
Key Functional Groups OH, morpholinomethyl, ester SO₂, hydroxybenzylidene Methoxy, thiophene
Melting Point Not reported 313–315°C (dec.) Not reported
Elemental Analysis Higher N/O (morpholine) C 48.54%, H 3.56%, N 10.61% C 70.29%, H 4.72%

Substituent Effects on Physicochemical Properties

  • Hydroxy vs. Methoxy : The hydroxy group enhances hydrogen bonding and solubility but may reduce stability compared to methoxy .
  • Ester Group : Common in both benzofuran and benzodithiazine analogs, contributing to ~1700 cm⁻¹ IR peaks and δ ~3.8–4.0 NMR signals for methyl esters .

Q & A

Basic: What are the common synthetic routes for preparing (Z)-methyl 4-((6-hydroxy-7-(morpholinomethyl)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?

Answer:
The synthesis typically involves:

Benzofuran Core Formation : Cyclization of substituted resorcinol derivatives with morpholinomethyl groups under acidic or basic conditions to form the 3-oxobenzofuran scaffold .

Aldol Condensation : Reaction of the benzofuran intermediate with methyl 4-formylbenzoate in a (Z)-selective manner, often using catalysts like piperidine or acetic acid to control stereochemistry .

Protection/Deprotection : Hydroxyl groups may be protected (e.g., acetyl or tert-butyldimethylsilyl) during synthesis to prevent side reactions, followed by deprotection under mild conditions (e.g., K2CO3/MeOH) .
Key Validation : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can reaction conditions be optimized for higher (Z)-isomer yield using Design of Experiments (DoE)?

Answer:
A DoE approach involves:

Parameter Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) via fractional factorial design .

Response Surface Methodology (RSM) : Optimize variables using central composite design. For example:

VariableRange TestedOptimal Value
Temperature (°C)60–10080
Solvent (DMF:H2O)3:1–5:14:1
Catalyst (mol%)1–53

Validation : Confirm reproducibility (n=3) and analyze by <sup>1</sup>H NMR for (Z)/(E) ratio quantification .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Elucidation :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm stereochemistry (Z-configuration via coupling constants) and morpholinomethyl substitution .
    • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and hydroxyl groups (~3400 cm<sup>-1</sup>) .
  • Purity Assessment :
    • HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities ≥0.1% .
    • Elemental Analysis : Validate molecular formula (deviation ≤0.4%) .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:

X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) and comparing bond lengths/angles with DFT-calculated structures .

Dynamic NMR : For flexible moieties (e.g., morpholinomethyl), perform variable-temperature NMR to assess conformational exchange .

Cross-Validation : Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Degradation Pathways : Hydrolysis of the ester group (pH-dependent) and oxidation of the benzofuran ring .
  • Storage Conditions :
    • Temperature : -20°C under inert gas (N2 or Ar).
    • Light Sensitivity : Use amber vials to prevent photodegradation.
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What methodologies identify degradation products under stressed conditions?

Answer:

Forced Degradation : Expose to heat (80°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH) .

LC-HRMS : Use Q-TOF MS to identify degradation products via exact mass (±5 ppm) and fragment ion matching .

Mechanistic Insight : Compare degradation kinetics (pseudo-first-order rate constants) to propose pathways (e.g., ester hydrolysis vs. ring oxidation) .

Basic: How is biological activity evaluated in preliminary assays?

Answer:

  • Target Selection : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) via fluorescence polarization or SPR .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 determination) .
  • Solubility : Use shake-flask method (PBS pH 7.4) to assess bioavailability limitations .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

Pharmacophore Mapping : Identify critical groups (e.g., morpholinomethyl for solubility, benzofuran for π-π stacking) via 3D-QSAR (CoMFA/CoMSIA) .

Analog Synthesis : Replace the benzoate group with bioisosteres (e.g., sulfonate) and compare activity .

In Silico Screening : Dock derivatives into target proteins (AutoDock Vina) to prioritize synthetic targets .

Basic: What regulatory guidelines apply to purity standards for this compound?

Answer:

  • ICH Guidelines :
    • Impurity Thresholds : ≤0.15% for unknown impurities (ICH Q3A) .
    • Residual Solvents : Class 2 solvents (e.g., DMF) limited to 880 ppm (ICH Q3C) .
  • Certification : Use USP reference standards for HPLC calibration .

Advanced: How to validate an HPLC method for quantifying this compound in complex matrices?

Answer:

Validation Parameters :

ParameterAcceptance Criteria
LinearityR<sup>2</sup> ≥ 0.999
Accuracy98–102% recovery
PrecisionRSD ≤ 2% (intra/inter-day)
LOD/LOQ0.05 µg/mL / 0.15 µg/mL

Matrix Effects : Spike into plasma or cell lysate and assess recovery via standard addition .

Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to confirm method resilience .

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